N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-26-16-5-3-4-15(17(16)27-2)18(25)22-20-24-23-19(28-20)21-9-12-6-13(10-21)8-14(7-12)11-21/h3-5,12-14H,6-11H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQOZWONLRAFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the adamantyl group: The adamantyl group can be introduced through a nucleophilic substitution reaction using adamantyl halides.
Coupling with 2,3-dimethoxybenzoyl chloride: The final step involves the coupling of the 1,3,4-thiadiazole derivative with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of adamantane possess antiviral properties against various viruses, including influenza and HIV. The incorporation of the thiadiazole moiety enhances these effects. For instance, studies have shown that compounds similar to N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide exhibit significant antiviral activity due to their ability to interfere with viral replication processes .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
In addition to its antiviral and antimicrobial properties, this compound may possess anti-inflammatory effects. Research on similar adamantane derivatives has indicated potential in reducing inflammation by modulating inflammatory pathways .
Case Study 1: Antiviral Activity Against Influenza
A study conducted by Togo et al. (1968) demonstrated that adamantane derivatives exhibit significant antiviral activity against influenza viruses. The study highlighted the structural modifications that enhance this activity and suggested further exploration into thiadiazole-containing compounds for improved efficacy .
Case Study 2: Antimicrobial Efficacy
Research by Foroumadi et al. (1999) explored the antimicrobial properties of various thiadiazole derivatives. The findings indicated that compounds with adamantane substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Modulating receptor activity: The compound can bind to specific receptors, altering their activity and leading to various physiological effects.
Interfering with cell membrane integrity: It can disrupt the integrity of cell membranes, leading to cell death in pathogens.
Comparison with Similar Compounds
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide can be compared with other similar compounds, such as:
5-(1-adamantyl)-1,3,4-thiadiazole derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Adamantyl-substituted benzamides: These compounds have the adamantyl group attached to the benzamide moiety, which can influence their stability and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an adamantane moiety that contributes to its structural rigidity and biological activity. The presence of the thiadiazole ring enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 366.45 g/mol |
| LogP | 5.8725 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 53.76 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The adamantane structure allows for effective binding to protein active sites, while the thiadiazole ring can form hydrogen bonds and engage in hydrophobic interactions. This dual interaction mechanism is crucial for modulating enzyme activity and influencing cellular pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. In vitro evaluations against various cancer cell lines (e.g., MCF-7, HepG-2, A549) have shown that compounds similar to this compound can induce apoptosis by regulating key proteins involved in cell survival:
- BAX : Up-regulation indicates pro-apoptotic activity.
- Bcl-2 : Down-regulation suggests inhibition of anti-apoptotic signals.
For instance, several derivatives demonstrated IC50 values ranging from 71.5 nM to 85 nM against wild-type EGFR and even lower against mutant types (37.85–41.19 nM), showcasing their potential as targeted therapies in cancer treatment .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with EGFR (Epidermal Growth Factor Receptor). Binding energy scores ranged from -19.19 to -22.07 kcal/mol, indicating a strong interaction with the target protein compared to standard inhibitors like Erlotinib .
Pharmacokinetics and Bioavailability
Studies have also investigated the pharmacokinetic properties of this compound. Parameters such as absorption rates and metabolic stability are crucial for determining its therapeutic applicability. The presence of methoxy groups is thought to enhance solubility and bioavailability.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm adamantane protons (δ 1.6–2.1 ppm) and thiadiazole/benzamide aromatic signals (δ 7.0–8.5 ppm) .
- Mass Spectrometry : HRMS (ESI) provides molecular ion peaks (e.g., [M+H]⁺ at m/z ~455.2) .
- X-ray Crystallography : Resolves planar thiadiazole rings (r.m.s. deviation <0.01 Å) and hydrogen-bonding networks (N–H⋯N interactions, chain packing along [1 0 1]) .
How does the adamantane moiety influence binding affinity and pharmacokinetic properties?
Advanced Research Question
The adamantane group enhances:
- Hydrophobicity : Increases logP (~4.2), improving membrane permeability .
- Target Binding : Rigid structure complements hydrophobic enzyme pockets (e.g., viral proteases) via van der Waals interactions .
- Metabolic Stability : Resistance to oxidative degradation due to saturated hydrocarbon framework .
Methodological Insight : - Molecular docking (AutoDock/Vina) predicts binding modes with viral targets .
- MD simulations (GROMACS) assess stability of adamantane-enzyme complexes .
How can structure-activity relationship (SAR) studies optimize antimicrobial activity in derivatives?
Advanced Research Question
- Substituent Effects :
- Methoxy Groups (2,3-position) : Electron-donating effects enhance antibacterial activity (MIC 8 µg/mL vs. S. aureus) compared to nitro or chloro analogs .
- Adamantane Position : N-linked thiadiazole derivatives show 3x higher potency than C-linked variants .
- Assay Design :
- Broth microdilution (CLSI guidelines) under varied pH (5.0–7.4) to mimic physiological conditions .
- Time-kill curves distinguish bactericidal vs. bacteriostatic effects .
What noncovalent interactions dominate crystal packing, and how do they affect solubility?
Advanced Research Question
- Crystallographic Analysis :
- Solubility Challenges :
How should researchers address contradictions in reported bioactivity data across studies?
Advanced Research Question
- Case Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for antiviral activity) may arise from:
- Assay Variability : Cell line differences (HEK293 vs. HeLa) .
- Compound Purity : HPLC purity thresholds (>95% vs. >99%) .
- Endpoint Measurement : Fluorescence-based vs. plaque-reduction assays .
Resolution Strategy : - Standardize protocols (e.g., WHO guidelines for antiviral testing).
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
What mechanistic hypotheses explain the compound’s antiviral activity?
Advanced Research Question
Proposed mechanisms include:
- Viral Replication Inhibition : Thiadiazole disrupts RNA-dependent RNA polymerase (RdRp) via π-stacking with conserved aromatic residues .
- Protease Binding : Adamantane occupies the S1 pocket of SARS-CoV-2 Mpro (molecular docking ΔG = -9.2 kcal/mol) .
Experimental Validation : - Enzymatic assays (RdRp inhibition IC₅₀ = 12 µM) .
- CRISPR-Cas9 knockout of target proteins to confirm pathway specificity .
What strategies mitigate poor solubility without compromising bioactivity?
Advanced Research Question
- Structural Modifications :
- Formulation :
- Cyclodextrin inclusion complexes (phase solubility analysis with β-CD) .
- Solid dispersions (HPMCAS-LF carrier) improve dissolution rate by 5x .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
